3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride
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Overview
Description
3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[5.6]dodec-10-ene: Lacks the oxygen atom present in 3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride.
3-Oxa-8-azaspiro[5.6]dodecane: Similar structure but lacks the double bond present in this compound.
Uniqueness
This compound is unique due to its spirocyclic structure that includes both oxygen and nitrogen atoms. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
3-oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-6-11-9-10(3-1)4-7-12-8-5-10;/h1-2,11H,3-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLEUYQEQTZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC=CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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